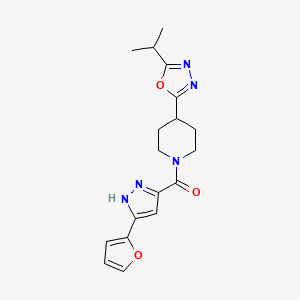
(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel hybrid molecule that combines the structural motifs of pyrazole and oxadiazole with piperidine. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is C18H22N4O2, with a molecular weight of approximately 342.4 g/mol. The structural representation includes a furan ring, a pyrazole moiety, and a piperidine group substituted with an oxadiazole.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | E. coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
The proposed mechanisms through which these compounds exert their antimicrobial effects include:
- Inhibition of Cell Wall Synthesis : Some derivatives disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Interference with Protein Synthesis : These compounds may bind to bacterial ribosomes, inhibiting protein synthesis.
- Biofilm Formation Inhibition : Certain pyrazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .
Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of various pyrazole derivatives against clinical isolates of MRSA and other pathogens using the agar disc diffusion method. The results indicated that several compounds exhibited significant inhibition zones, suggesting potent antibacterial properties.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds revealed that modifications to the piperidine and oxadiazole moieties significantly influenced biological activity. For example, introducing electron-withdrawing groups enhanced antimicrobial potency .
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from pyrazoles have been synthesized and tested for their efficacy against various bacterial strains. In one study, derivatives of pyrazolines demonstrated significant antibacterial activity, suggesting that modifications to the pyrazole ring can enhance antimicrobial potency .
Anti-Cancer Properties
Compounds similar to (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have shown promise in cancer research. A related compound was investigated for its ability to inhibit cell proliferation in cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell cycle progression, indicating a potential therapeutic role in oncology .
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Research into similar piperidine derivatives has highlighted their ability to cross the blood-brain barrier and exhibit neuroprotective effects. These compounds may be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of furan derivatives with hydrazine or hydrazones to form the pyrazole structure.
- Piperidine Modification : The introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions involving suitable electrophiles.
- Final Coupling : The final product is obtained through coupling reactions that link the pyrazole and oxadiazole components via methanone formation.
These synthetic routes are crucial for optimizing yield and purity for further biological testing.
Case Studies
特性
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)16-21-22-17(26-16)12-5-7-23(8-6-12)18(24)14-10-13(19-20-14)15-4-3-9-25-15/h3-4,9-12H,5-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQWCXMWHFIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














